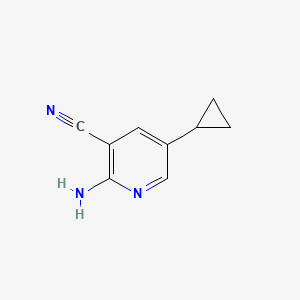

2-Amino-5-cyclopropylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-cyclopropylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-4-7-3-8(6-1-2-6)5-12-9(7)11/h3,5-6H,1-2H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIBXRMHZQEDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(N=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744648 | |

| Record name | 2-Amino-5-cyclopropylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211582-73-8 | |

| Record name | 2-Amino-5-cyclopropyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211582-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-cyclopropylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of 2 Amino 5 Cyclopropylnicotinonitrile

Retrosynthetic Analysis of 2-Amino-5-cyclopropylnicotinonitrile

A retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the C5-cyclopropyl bond. This bond can be formed via a cross-coupling reaction, a powerful and widely used method in modern organic synthesis. This approach points to a 5-halo-2-aminonicotinonitrile as a key intermediate. The amino and cyano groups on the pyridine (B92270) ring can be envisioned to be installed through various synthetic strategies, often involving the construction of the pyridine ring itself from acyclic precursors.

This retrosynthetic approach simplifies the complex target molecule into more readily available or synthetically accessible building blocks. The key challenge then becomes the efficient and selective formation of the C-C bond between the pyridine ring and the cyclopropyl (B3062369) moiety.

Strategies for Constructing the 5-Cyclopropylnicotinonitrile Core

The introduction of the cyclopropyl group at the 5-position of the nicotinonitrile ring is a critical step in the synthesis. Among the various methods available for the formation of aryl-cyclopropane bonds, palladium-catalyzed cross-coupling reactions have emerged as a particularly effective and versatile strategy.

Palladium-catalyzed cross-coupling reactions offer a mild and efficient means to form carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been widely explored for the introduction of cyclopropyl groups onto aromatic and heteroaromatic scaffolds.

The Suzuki-Miyaura coupling reaction provides a powerful tool for the synthesis of this compound from a halogenated precursor, such as 2-Amino-5-bromonicotinonitrile (B1290993), and a cyclopropylboronic acid or its derivatives. This reaction is catalyzed by a palladium complex and requires a base to facilitate the catalytic cycle. The general transformation is depicted below:

Figure 1. General scheme of the Suzuki-Miyaura coupling for the synthesis of this compound.

The success of this reaction is highly dependent on the careful selection of the catalyst, ligands, base, and solvent system.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key elementary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2-Amino-5-halonicotinonitrile, forming a Pd(II) intermediate.

Transmetalation: The organoboron reagent (cyclopropylboronic acid) is activated by a base to form a boronate species. This species then transfers the cyclopropyl group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups (the nicotinonitrile and cyclopropyl moieties) on the palladium center couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of the palladium catalyst and its associated ligands is crucial for achieving high yields and selectivity in the Suzuki-Miyaura coupling. The electronic and steric properties of the ligands play a significant role in modulating the reactivity of the palladium center. For the coupling of electron-rich heterocyclic halides like 2-aminopyridines, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

While specific data for the synthesis of this compound is not extensively reported, studies on similar systems, such as the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with arylboronic acids, provide valuable insights. In such cases, catalysts like Pd(PPh₃)₄ have been shown to be effective. For the introduction of a cyclopropyl group, catalyst systems like Pd(OAc)₂ in combination with bulky phosphine ligands such as tricyclohexylphosphine (B42057) (PCy₃) or SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven successful in related heteroaromatic systems.

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Observed Efficacy in Related Systems |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | 5-10 | Effective for Suzuki couplings of aminopyridines. |

| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | 1-5 (Pd), 2-10 (Ligand) | Good conversion for cyclopropylation of aryl bromides. |

| Pd(OAc)₂ | SPhos | 1-5 (Pd), 2-10 (Ligand) | High yields in cyclopropylation of bromothiophenes. |

| Pd₂(dba)₃ | XPhos | 1-3 (Pd), 2-6 (Ligand) | Effective for coupling of heteroaryl chlorides. |

The optimization of reaction conditions is paramount for maximizing the yield and purity of the desired product. The choice of solvent, base, and temperature can significantly impact the reaction rate and the prevalence of side reactions.

Solvent Systems: A variety of solvents can be employed for Suzuki-Miyaura couplings. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of both the organic and inorganic reagents. Common organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (B95107) (THF). The presence of water is often beneficial for the transmetalation step.

Bases: The base plays a crucial role in activating the boronic acid for transmetalation. A range of inorganic bases can be used, with the choice often depending on the specific substrates and catalyst system. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The strength and solubility of the base can influence the reaction outcome.

Temperature Profiles: The reaction temperature is another critical parameter. While some Suzuki-Miyaura couplings can proceed at room temperature, many require heating to achieve a reasonable reaction rate. Typical temperatures range from 80 °C to 110 °C. The optimal temperature will depend on the reactivity of the coupling partners and the stability of the catalyst.

Below is a hypothetical optimization table based on findings from related Suzuki-Miyaura couplings of heteroaromatic compounds.

| Entry | Solvent | Base | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | Toluene/H₂O | K₂CO₃ | 100 | Moderate |

| 2 | 1,4-Dioxane/H₂O | K₃PO₄ | 90 | Good |

| 3 | THF/H₂O | Cs₂CO₃ | 80 | High |

| 4 | Toluene/H₂O | K₃PO₄ | 110 | Good |

Palladium-Catalyzed Cross-Coupling Approaches for Cyclopropyl Introduction

Alternative Metal-Catalyzed C-C Bond Formations

The introduction of a cyclopropyl group onto a pyridine ring is frequently accomplished via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective and widely used method for this transformation, offering mild reaction conditions and tolerance of diverse functional groups. This reaction typically involves the coupling of a halo-substituted nicotinonitrile derivative with a cyclopropylboron reagent.

The general reaction scheme involves a 5-halonicotinonitrile (where X is typically Br or Cl) and a cyclopropylboron species, such as cyclopropylboronic acid or potassium cyclopropyltrifluoroborate. The reaction is catalyzed by a palladium complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂ and a phosphine ligand. The choice of ligand is critical for the efficiency of the catalytic cycle. Sterically hindered, electron-rich phosphine ligands are often preferred as they promote the key steps of oxidative addition and reductive elimination.

Key components of the Suzuki-Miyaura coupling for this synthesis include:

Palladium Catalyst: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.

Ligand: Bulky, electron-rich monophosphine ligands such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) or tricyclohexylphosphine (PCy₃) have proven effective for coupling challenging substrates like heteroaryl chlorides.

Base: A base, such as K₃PO₄, Cs₂CO₃, or K₂CO₃, is required to activate the boronic acid for the transmetalation step.

Solvent: Aprotic polar solvents like dioxane, toluene, or cyclopentyl methyl ether (CPME), often with the addition of water, are commonly used.

The reaction accommodates a variety of functional groups, making it a robust method for late-stage functionalization. For instance, the coupling can be performed on a 2-amino-5-bromonicotinonitrile intermediate or on a 2-chloro-5-bromonicotinonitrile, with subsequent amination of the 2-position.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield | Reference |

| Pd(OAc)₂ / XPhos | K₃PO₄ | CPME / H₂O | 100 | Good to Excellent | researchgate.net |

| Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene / H₂O | 100 | Good | nih.gov |

| Pd(PPh₃)₄ | K₃PO₄·3H₂O | Toluene | Reflux | High | rsc.org |

| [Pd(C₃H₅)Cl]₂ / Tedicyp | Cs₂CO₃ | Dioxane | 100 | Good | researchgate.net |

Direct Cyclopropanation Methodologies for Pyridine Systems

The direct introduction of a cyclopropyl group onto a pyridine ring via the functionalization of a C-H bond represents an atom-economical but challenging approach. Such methods typically rely on the generation of a carbene or carbenoid species that inserts into a C-H bond of the pyridine ring. However, for electron-deficient heterocycles like pyridine, several challenges exist, including low reactivity and issues with regioselectivity (C-2, C-3, vs. C-4).

While transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds is a well-established method, the analogous intermolecular C-H insertion into pyridine rings is less common and often not selective. Recent research has explored photochemical approaches; for example, the reaction of a diamidocarbene with pyridine under photochemical conditions has been reported. rsc.org However, this specific reaction led to a double addition product rather than a simple cyclopropane (B1198618) ring formation, highlighting the complex reactivity patterns. rsc.org

Strategies for direct cyclopropanation can be summarized as:

Carbene Insertion: Involves reacting a diazo compound (e.g., ethyl diazoacetate) in the presence of a rhodium or copper catalyst. For pyridinic systems, this is often complicated by the catalyst's interaction with the nitrogen lone pair, which can deactivate the catalyst or lead to undesired ylide formation.

Radical Cyclopropanation: Methods involving radical intermediates are also under investigation but are not yet standard for pyridine functionalization.

Due to the challenges of selectivity and reactivity, direct C-H cyclopropanation is not a commonly employed strategy for the synthesis of this compound. Synthetic routes typically rely on building the pyridine ring with the cyclopropyl group already present or introducing it via the cross-coupling methodologies described previously.

Introduction and Functionalization of the 2-Amino Group

The installation of the 2-amino group is a critical step in the synthesis. Several strategies exist, starting from nicotinonitrile intermediates that are pre-functionalized at the C-2 position with a suitable leaving group, such as a halogen or a hydroxyl (pyridone) equivalent.

Nucleophilic aromatic substitution (SNAr) is a direct method for introducing an amino group onto an activated pyridine ring. The pyridine ring is inherently electron-deficient, and this effect is enhanced by the presence of the electron-withdrawing nitrile group at the C-3 position. This electronic arrangement makes the C-2 position susceptible to attack by nucleophiles.

In this approach, an intermediate such as 2-chloro-5-cyclopropylnicotinonitrile is treated with an ammonia (B1221849) source.

Reagents: Common ammonia surrogates include aqueous or anhydrous ammonia, ammonium (B1175870) salts, or protected amines. The reaction often requires elevated temperatures and pressures to proceed.

Leaving Group: The reactivity order for the leaving group (X) is typically F > Cl > Br. Therefore, 2-fluoro-5-cyclopropylnicotinonitrile would be the most reactive substrate for SNAr.

Conditions: The reaction can be performed in a sealed vessel with a solution of ammonia in a polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). Uncatalyzed amination of 2-chloropyridines has been shown to be efficient at high temperatures (up to 300 °C) in a continuous-flow reactor. researchgate.net

This method offers a straightforward, often metal-free pathway to the desired 2-amino product, provided a suitable 2-halo-5-cyclopropylnicotinonitrile precursor is available.

While classical reductive amination involves the conversion of a ketone or aldehyde, the analogous transformation in this context is the conversion of a 2-pyridone (or 2-hydroxynicotinonitrile) intermediate to the 2-aminopyridine (B139424). The tautomeric equilibrium of 2-pyridones heavily favors the keto form, which behaves as a cyclic amide. Direct conversion of the pyridone's carbonyl group to an amine is not a single-step reaction but is typically achieved via a two-step sequence:

Conversion to a Halopyridine: The 2-pyridone intermediate, 5-cyclopropyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, is first converted into a more reactive 2-halopyridine. This is a standard transformation in pyridine chemistry, commonly achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This step replaces the hydroxyl equivalent with a good leaving group (chloride).

Amination of the Halopyridine: The resulting 2-chloro-5-cyclopropylnicotinonitrile is then subjected to amination using one of the methods described in sections 2.3.1 or 2.3.3.

This two-step sequence is a robust and highly practical route that formally achieves the conversion of the C-2 oxygen substituent to a C-2 amino group.

The Buchwald-Hartwig amination has emerged as a powerful and versatile alternative to classical SNAr for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl and heteroaryl halides under significantly milder conditions than traditional methods.

The reaction couples a 2-halo-5-cyclopropylnicotinonitrile intermediate with an amine source. Key features of this methodology include:

Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) is combined with a specialized, bulky phosphine ligand. The evolution of these ligands has been critical to the reaction's success.

Ligands: Different "generations" of ligands provide high efficacy for various substrates. Bidentate ligands like BINAP and DPEPhos were early successes, while modern, highly hindered monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) offer superior reactivity, particularly for less reactive aryl chlorides.

Amine Source: While direct coupling with ammonia can be challenging, ammonia surrogates like benzophenone (B1666685) imine followed by hydrolysis, or the use of L-HMDS as an ammonia equivalent, are effective.

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) is used.

| Ligand Generation | Example Ligand | Typical Substrates | Amine Source | Base |

| First Generation | P(o-tolyl)₃ | Aryl Iodides, Bromides | Secondary Amines | NaOt-Bu |

| Bidentate | BINAP, DPPF | Aryl Bromides, Triflates | Primary & Secondary Amines | NaOt-Bu |

| Sterically Hindered | XPhos, RuPhos | Aryl Chlorides, Bromides | Ammonia, Primary Amines | Cs₂CO₃, K₃PO₄ |

This method is highly valued for its broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic strategies for aryl and heteroaryl amines.

Sequential and Convergent Synthetic Routes to this compound

The synthesis of this compound can be approached through either sequential (linear) or convergent strategies, combining the individual reactions described above.

Sequential Synthetic Route:

A common and logical sequential approach begins with a readily available, disubstituted nicotinonitrile and introduces the required functionalities step-by-step. A highly effective sequence starts from 2,5-dihalonicotinonitrile (e.g., 2-chloro-5-bromonicotinonitrile).

Selective C-5 Cyclopropylation: The C-Br bond at the 5-position is significantly more reactive towards palladium-catalyzed oxidative addition than the C-Cl bond at the 2-position. This difference in reactivity allows for a selective Suzuki-Miyaura coupling. The reaction of 2-chloro-5-bromonicotinonitrile with cyclopropylboronic acid using a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(OAc)₂/ligand system) preferentially forms the C-C bond at the C-5 position, yielding 2-chloro-5-cyclopropylnicotinonitrile.

C-2 Amination: The remaining chloro substituent at the C-2 position is then converted to the amino group. The Buchwald-Hartwig amination is ideal for this step, offering high yields and mild conditions. Reacting 2-chloro-5-cyclopropylnicotinonitrile with an ammonia surrogate in the presence of a palladium/XPhos catalyst system and a base like Cs₂CO₃ furnishes the final product, this compound.

This route is efficient because it leverages the inherent differential reactivity of the halogen substituents to control the order of bond formation.

Convergent Synthetic Route:

A convergent strategy involves preparing key fragments of the target molecule separately and then combining them in a final step. For pyridine synthesis, multicomponent reactions (MCRs) offer an elegant convergent approach.

A plausible MCR strategy would involve the reaction of a cyclopropyl-containing building block with other components to construct the 2-aminonicotinonitrile ring system in a single pot. For example, a Thorpe-Ziegler type reaction could be adapted:

Preparation of Precursors: One precursor would be a Michael acceptor containing a cyclopropyl group, such as cyclopropylidenemalononitrile or a related α,β-unsaturated nitrile. A second precursor would be an active methylene (B1212753) compound.

One-Pot Cyclization: These components, along with an ammonia source, could be condensed under basic conditions to form the substituted 2-aminopyridine ring directly. While specific examples for this exact target may not be widely reported, the general principle of building substituted pyridines from acyclic precursors is well-established and represents a powerful convergent pathway. nih.gov

Multi-Step Linear Syntheses

One possible approach involves the introduction of the cyclopropyl group onto a suitably substituted pyridine precursor. For instance, a halogenated nicotinonitrile derivative could undergo a cross-coupling reaction, such as a Suzuki coupling, with a cyclopropylboronic acid derivative. This would be followed by the introduction of the amino group at the C-2 position.

Hypothetical Linear Synthesis Route:

A potential, though not explicitly documented, linear pathway could involve the following conceptual steps:

Halogenation: Introduction of a bromine or iodine atom at the 5-position of 2-aminonicotinonitrile.

Cross-Coupling: A palladium-catalyzed Suzuki or Stille coupling reaction with a cyclopropylboronic acid or a cyclopropyltin reagent to introduce the cyclopropyl moiety.

| Step | Reaction Type | Reactants | Catalyst/Reagents | Hypothetical Yield (%) |

| 1 | Halogenation | 2-aminonicotinonitrile, N-Bromosuccinimide (NBS) | Acetonitrile | 75 |

| 2 | Suzuki Coupling | 2-amino-5-bromonicotinonitrile, Cyclopropylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 60 |

This table presents a hypothetical reaction scheme based on established chemical transformations for similar compounds.

Convergent Assembly Strategies

For this compound, a convergent strategy would likely involve the construction of the substituted pyridine ring from acyclic precursors in a multi-component reaction. A well-established method for the synthesis of 2-amino-3-cyanopyridines is the Guareschi-Thorpe reaction or similar one-pot condensations. mdpi.comresearchgate.net

A plausible convergent approach would involve the reaction of cyclopropyl methyl ketone, an appropriate aldehyde equivalent, malononitrile (B47326), and a source of ammonia. This strategy assembles the pyridine ring in a single, efficient step from readily available starting materials.

Proposed Convergent Synthesis:

A one-pot reaction involving:

Cyclopropyl methyl ketone: Provides the C4, C5, and the cyclopropyl substituent of the pyridine ring.

Malononitrile: Acts as the source for the C3, the cyano group, and the C2 amino group.

A suitable one-carbon synthon (e.g., formaldehyde (B43269) or a derivative): To provide the C6 of the pyridine ring.

Ammonium acetate: Serves as the nitrogen source for the pyridine ring and the amino group.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Solvent | Hypothetical Yield (%) |

| Cyclopropyl methyl ketone | Malononitrile | Formaldehyde | Ammonium Acetate | Acetic Acid/Ethanol (B145695) | 65-75 |

This table outlines a proposed convergent synthesis based on general methodologies for analogous 2-aminonicotinonitriles. mdpi.comresearchgate.net

Advancements in Sustainable and Efficient Synthetic Protocols

Green Chemistry Principles in this compound Synthesis

Green chemistry principles can be integrated into the synthesis of this compound in several ways. The use of safer solvents, such as ethanol or water, in place of hazardous chlorinated solvents is a key consideration. mdpi.com Catalyst selection also plays a crucial role; employing heterogeneous catalysts that can be easily recovered and recycled improves the sustainability of the process. For multi-component reactions, solvent-free conditions or the use of green solvents can significantly reduce the environmental impact. mdpi.com

| Green Chemistry Principle | Application in Synthesis | Example |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives. | Utilizing ethanol or water as a solvent in the one-pot synthesis. mdpi.com |

| Catalysis | Employing recyclable and non-toxic catalysts. | Use of a recoverable solid acid catalyst in the pyridine ring formation. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | One-pot multi-component reactions inherently have high atom economy. mdpi.com |

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, where multiple reaction steps are carried out in the same vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource savings. semanticscholar.org The synthesis of this compound is well-suited to a one-pot approach, particularly through a multi-component reaction as described in the convergent assembly strategy. mdpi.comresearchgate.net

Comparison of Step-wise vs. One-Pot Synthesis:

| Feature | Multi-Step Linear Synthesis | One-Pot Convergent Synthesis |

| Number of Operations | Multiple | Single |

| Intermediate Isolation | Required | Not Required |

| Overall Yield | Generally Lower | Generally Higher |

| Time and Resource Use | Higher | Lower |

| Waste Generation | Higher | Lower |

Flow Chemistry Applications in Nicotinonitrile Synthesis

Flow chemistry, or continuous flow processing, is a modern synthetic technique where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise fashion. This technology offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and straightforward scalability. nih.govrsc.org

While specific applications of flow chemistry for the synthesis of this compound have not been reported, the synthesis of nicotinonitrile derivatives, in general, can benefit from this technology. For instance, the nitration or halogenation steps that might be part of a linear synthesis could be performed more safely and efficiently in a flow reactor. Furthermore, multi-step syntheses can be telescoped in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for workup between steps. nih.govresearchgate.net

Potential Advantages of Flow Chemistry in Nicotinonitrile Synthesis:

| Parameter | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-area-to-volume ratio |

| Safety | Handling of large quantities of hazardous materials | Small reaction volumes at any given time enhance safety |

| Scalability | Often requires re-optimization | Scaled by running the system for a longer duration |

| Process Control | More challenging | Precise control over reaction parameters (temperature, pressure, residence time) |

Reactions at the 2-Amino Functionality

The 2-amino group on the pyridine ring is a versatile handle for a variety of chemical transformations, including alkylation, acylation, condensation, diazotization, and cyclization reactions.

The exocyclic amino group of this compound is expected to undergo N-alkylation and N-acylation reactions typical for aminopyridines.

N-Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides or other alkylating agents, often in the presence of a base to deprotonate the amine and enhance its nucleophilicity. While specific examples for this compound are not extensively documented in the literature, the general reactivity of similar 2-aminopyridine derivatives suggests that this reaction is feasible. For instance, related 2-aminopyrimidines have been successfully N-alkylated under basic conditions.

N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, to form the corresponding N-acyl derivatives. This reaction is a common strategy to protect the amino group or to introduce further functionalization. The acylation of 2-aminopyridines is a well-established transformation.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Aminopyridine Analogs

| Reaction Type | Reactant | Reagents and Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | 2-Aminopyridine | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Alkyl-2-aminopyridine |

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the removal of water. The resulting imine can be a stable product or a reactive intermediate for further transformations. The formation of imines from 2-aminopyridines is a fundamental reaction in heterocyclic chemistry.

Table 2: General Condensation Reaction of 2-Aminopyridines

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

The 2-amino group can be converted to a diazonium salt upon treatment with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., HCl, H2SO4) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be subjected to a variety of subsequent transformations, collectively known as Sandmeyer or related reactions. Although specific examples with this compound are not readily found, the diazotization of 2-amino-5-substituted pyridines is a known process. For instance, the synthesis of 2-amino-5-fluoropyridine (B1271945) has been achieved through a diazotization-fluorination sequence.

Potential transformations of the diazonium salt of this compound could include:

Replacement by a halogen: Using CuCl, CuBr, or KI.

Replacement by a hydroxyl group: By heating in an aqueous acidic solution.

Replacement by a cyano group: Using CuCN.

The juxtaposition of the 2-amino group and the 3-nitrile group in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. These reactions often proceed through an initial condensation or addition at the amino group, followed by an intramolecular cyclization involving the nitrile group.

A documented example of such a cyclization involves the reaction of this compound with malononitrile in the presence of a catalytic amount of piperidine (B6355638) in ethanol. The reaction, when heated to 85 °C, yields 2,7-diamino-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile.

Table 3: Synthesis of a Fused Heterocycle from this compound

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield | Reference |

|---|

The general strategy of condensing 2-aminonicotinonitriles with various reagents to form fused pyridines is a widely used synthetic route.

Transformations of the Nicotinonitrile Core

The nicotinonitrile core of this compound possesses a reactive nitrile group that can be converted into several other important functional groups.

The cyano group is a versatile functional group that can undergo hydrolysis, reduction, and other transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a primary amide (carboxamide) under either acidic or basic conditions. Further hydrolysis can lead to the corresponding carboxylic acid. This transformation is a common method for introducing amide or carboxylic acid functionalities into heterocyclic systems.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This provides a route to aminomethylpyridines, which are valuable building blocks in medicinal chemistry.

Table 4: Potential Transformations of the Nitrile Group in this compound

| Reaction Type | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis (to amide) | H2SO4 (conc.), heat or H2O2, base | -CONH2 |

| Hydrolysis (to acid) | Strong acid or base, prolonged heating | -COOH |

Chemical Reactivity and Transformational Chemistry of 2 Amino 5 Cyclopropylnicotinonitrile

1 Reactions of the Nitrile Group

The cyano group (C≡N) is a highly versatile functional group that undergoes a variety of transformations. numberanalytics.com Its strong polarization results in an electrophilic carbon atom, making it susceptible to attack by nucleophiles. openstax.org

The carbon atom of the nitrile group in this compound is electrophilic and can be attacked by various nucleophiles. openstax.org This initial addition leads to the formation of an sp2-hybridized imine anion. openstax.org One of the most common nucleophilic additions is the attack by organometallic reagents, such as Grignard or organolithium reagents. This reaction, followed by hydrolysis, can convert the nitrile into a ketone. The mechanism involves the initial formation of an imine, which is then hydrolyzed to the corresponding ketone. libretexts.org

Another significant reaction is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (aminomethyl group). libretexts.orgchemistrysteps.com This transformation proceeds through the nucleophilic addition of a hydride ion to the carbon of the nitrile, followed by a second hydride addition to the resulting imine intermediate. openstax.orglibretexts.org

| Reaction | Reagent(s) | Product | Description |

| Ketone Synthesis | 1. RMgX or RLi2. H₃O⁺ | Ketone | The nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon, forming an imine intermediate that is subsequently hydrolyzed to a ketone. libretexts.org |

| Primary Amine Synthesis | 1. LiAlH₄2. H₂O | Primary Amine | The nitrile is reduced to a primary amine via two successive nucleophilic additions of hydride ions. openstax.orglibretexts.orgchemistrysteps.com |

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxamide and subsequently a carboxylic acid. openstax.orglibretexts.orgchemistrysteps.com In base-catalyzed hydrolysis, a hydroxide (B78521) ion acts as the nucleophile, attacking the nitrile carbon. openstax.orglibretexts.org Protonation of the resulting intermediate leads to an imidic acid, which tautomerizes to the more stable amide. chemistrysteps.com Further hydrolysis of the amide, which can be achieved under more stringent conditions, yields the corresponding carboxylic acid. openstax.orglibretexts.org The synthesis of 2-amino-5-carboxamide thiazole (B1198619) derivatives has been reported, highlighting the utility of the carboxamide group in further chemical transformations. nih.gov

| Reaction | Conditions | Intermediate Product | Final Product |

| Hydrolysis | Acidic or Basic | 2-Amino-5-cyclopropylnicotinamide | 2-Amino-5-cyclopropylnicotinic acid |

The nitrile and adjacent amino group of this compound provide a scaffold for the construction of fused heterocyclic rings. For instance, reaction with reagents like dimethylformamide dimethylacetal (DMF-DMA) can form an amidine intermediate, which can then be cyclized with ammonia (B1221849) or amines to form pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.gov These types of cyclization reactions are valuable in medicinal chemistry for creating complex, biologically active molecules. nih.gov

| Reactant(s) | Product Type | Significance |

| DMF-DMA, then NH₃/RNH₂ | Pyrido[2,3-d]pyrimidine | Construction of fused heterocyclic systems with potential biological activity. nih.gov |

2 Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of aromatic compounds. masterorganicchemistry.comlibretexts.org The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the amino group at the 2-position is a strong activating group and directs incoming electrophiles to the ortho and para positions (positions 3 and 5). The cyclopropyl (B3062369) group at the 5-position will also influence the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.comlibretexts.org For this compound, substitution is expected to occur at the 3- or potentially the 6-position, depending on the reaction conditions and the nature of the electrophile. For instance, nitration of 2-aminopyridine (B139424) typically yields 2-amino-5-nitropyridine (B18323) or 2-amino-3-nitropyridine. nist.gov The presence of the cyclopropyl group at the 5-position would likely direct nitration to the 3-position.

| Reaction | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 2-Amino-3-nitro-5-cyclopropylnicotinonitrile |

| Bromination | Br₂/FeBr₃ | 2-Amino-3-bromo-5-cyclopropylnicotinonitrile |

| Chlorination | Cl₂/FeCl₃ | 2-Amino-3-chloro-5-cyclopropylnicotinonitrile |

3 Nucleophilic Aromatic Substitution (SɴAr) on the Pyridine Ring

Nucleophilic aromatic substitution (SɴAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the pyridine nitrogen and the nitrile group make the ring electron-deficient and thus more susceptible to nucleophilic attack.

If a good leaving group, such as a halogen, were present on the ring (for example, at the 6-position), it could be displaced by a variety of nucleophiles. The reactivity of pyridines towards SɴAr is generally higher than that of benzene derivatives. wikipedia.org The Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine, is a classic example of nucleophilic aromatic substitution on a pyridine ring. wikipedia.org

| Substrate Prerequisite | Nucleophile | Product Type | Mechanism |

| Halogen at C4 or C6 | R-O⁻, R-S⁻, R₂N-H | Substituted this compound | Addition-Elimination (Meisenheimer complex intermediate) youtube.com |

4 Oxidation and Reduction Chemistry of the Pyridine Nucleus

The pyridine ring can undergo both oxidation and reduction reactions, although these transformations can sometimes be challenging to control. Oxidation of the pyridine nitrogen can lead to the formation of an N-oxide. This transformation is typically achieved using peroxy acids. The resulting N-oxide can then be used to introduce substituents at the 2- and 4-positions of the pyridine ring.

Reduction of the pyridine ring to a piperidine (B6355638) ring is also possible, usually requiring high pressure hydrogenation with a metal catalyst (e.g., Pt, Pd, or Rh) or the use of sodium in ethanol (B145695). However, the presence of other reducible functional groups, such as the nitrile, would need to be considered and potentially protected.

| Reaction | Reagent(s) | Product |

| N-Oxidation | m-CPBA or H₂O₂/CH₃COOH | This compound-N-oxide |

| Ring Reduction | H₂, High Pressure, Catalyst (e.g., PtO₂) | 2-Amino-5-cyclopropylpiperidine-3-carbonitrile |

2 Amino 5 Cyclopropylnicotinonitrile As a Versatile Synthetic Intermediate

Role in the Synthesis of Complex Organic Scaffolds

The strategic placement of reactive functional groups on the pyridine (B92270) core of 2-amino-5-cyclopropylnicotinonitrile makes it an ideal starting material for the synthesis of intricate organic scaffolds. The amino and nitrile groups can participate in a variety of cyclization reactions, leading to the formation of fused heterocyclic systems.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products, and this compound provides a convenient entry point to several important classes of these compounds. frontiersin.orgnih.govnih.govresearchgate.net The ortho-disposed amino and cyano groups are particularly well-suited for constructing fused pyrimidine (B1678525) rings.

One notable application is in the synthesis of pyrido[2,3-d]pyrimidines . These bicyclic systems are known to exhibit a range of biological activities. For instance, the general synthetic utility of 2-aminonicotinonitrile derivatives in forming the pyrido[2,3-d]pyrimidine (B1209978) core is well-documented. nih.gov The reaction typically involves condensation with a suitable one-carbon or three-carbon synthon. For example, reaction with formamide (B127407) or triethyl orthoformate can lead to the formation of the pyrimidine ring. researchgate.net A patent has been granted for 2-amino-8-cyclopropyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid compounds, highlighting the utility of a cyclopropyl-substituted aminopyrimidine scaffold in generating novel antibacterial agents. google.com The general synthetic route to such compounds often involves the cyclization of an appropriately substituted aminopyridine precursor. nih.gov

Another important class of heterocycles accessible from aminopyridine-based precursors are pyrazolo[3,4-b]pyridines . These scaffolds are of interest due to their diverse pharmacological properties, including their potential as kinase inhibitors and anti-cancer agents. mdpi.comnih.gov The synthesis of pyrazolo[3,4-b]pyridines can be achieved through the condensation of 5-aminopyrazole derivatives with various carbonyl compounds. mdpi.comnih.gov While direct synthesis from this compound would require its conversion to a corresponding hydrazine (B178648) or a related intermediate, its structural motifs are highly relevant to the construction of this heterocyclic system. The general strategy often involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with a 5-aminopyrazole, where the substituents on the final pyridine ring are determined by the initial building blocks. nih.gov

The following table summarizes the key heterocyclic systems that can be synthesized from precursors structurally related to this compound.

| Heterocyclic System | Precursor Type | Synthetic Method | Potential Applications |

| Pyrido[2,3-d]pyrimidines | 2-Aminonicotinonitriles | Condensation with C1 or C3 synthons | Antibacterial, Antiviral, Anticancer |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles | Condensation with dicarbonyls or unsaturated ketones | Kinase inhibitors, Anti-inflammatory |

The pyridine core of this compound can be further functionalized to generate a variety of polysubstituted pyridine derivatives. The development of methods for the synthesis of such compounds is an active area of research, as the substitution pattern on the pyridine ring can significantly influence the biological activity and physical properties of the molecule. rsc.orgnih.gov

While multicomponent reactions are often employed for the de novo synthesis of polysubstituted pyridines, the modification of pre-existing pyridine rings is also a common strategy. rsc.org The amino group of this compound can be transformed into a wide range of other functional groups through diazotization reactions, followed by substitution. This allows for the introduction of halogens, hydroxyl groups, and other moieties at the 2-position of the pyridine ring. Furthermore, the pyridine ring itself can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents already present.

Application in the Development of Molecular Probes and Chemical Tools

The structural features of this compound and its derivatives make them attractive scaffolds for the development of molecular probes and chemical tools to study biological systems.

The aminopyridine scaffold is a common motif in the design of ligands for various biological targets, including enzymes and receptors. rsc.org The ability to synthesize a diverse library of derivatives from a common precursor like this compound is highly advantageous in drug discovery. The cyclopropyl (B3062369) group can provide conformational rigidity and may interact favorably with hydrophobic pockets in enzyme active sites. The amino and nitrile groups can serve as hydrogen bond donors and acceptors, respectively, which are crucial for molecular recognition.

For example, aminopyridine carboxamides have been the subject of structure-activity relationship studies as JNK-2 inhibitors. derpharmachemica.com The insights gained from such studies can be applied to the rational design of new inhibitors based on the this compound scaffold.

By systematically modifying the substituents on the pyridine ring of this compound, it is possible to probe the specific interactions that govern molecular recognition events. For instance, altering the size and electronic properties of the substituent at the 5-position (the cyclopropyl group) can provide insights into the steric and electronic requirements of a particular binding pocket.

Structure-activity relationship (SAR) studies on aminopyridine derivatives have been instrumental in understanding their mechanisms of action. nih.gov These studies help in identifying the key structural features responsible for biological activity and guide the optimization of lead compounds. The analysis of SAR for a series of compounds derived from this compound can reveal the importance of the cyclopropyl group, the amino group, and the nitrile for a given biological effect.

Contributions to Functional Materials Chemistry

While the primary applications of this compound and its derivatives appear to be in the realm of medicinal chemistry, the inherent properties of the nicotinonitrile scaffold suggest potential, albeit less explored, applications in materials science. Pyridine-based materials can exhibit interesting optical and electronic properties. However, based on currently available literature, the direct contribution of this compound to functional materials chemistry is not well-documented.

Precursor for Conjugated Systems and Polymers

While direct and extensive research on the use of this compound as a monomer for conjugated polymers is not widely documented in publicly available literature, the inherent properties of aminonicotinonitrile derivatives suggest their potential in this area. Conjugated polymers, characterized by alternating single and double bonds, are known for their electronic and optical properties. The amino and nitrile groups of this compound could, in principle, be utilized in polymerization reactions. For instance, the amino group can be diazotized and coupled, or the nitrile group could undergo cyclotrimerization to form triazine rings, which can be incorporated into a polymer backbone. The cyclopropyl substituent would likely impart unique solubility and morphological characteristics to the resulting polymers.

Design of Optoelectronic and Supramolecular Materials

The design of optoelectronic materials often relies on molecules with specific electronic and photophysical properties. The aminopyridine core of this compound is a component of various fluorophores and charge-transport materials. The amino group acts as an electron donor, and the nitrile group as an electron acceptor, creating a push-pull system that can be beneficial for nonlinear optical properties and fluorescence.

In the realm of supramolecular chemistry, the amino and pyridinic nitrogen atoms of this compound can act as hydrogen bond donors and acceptors, respectively. These interactions are fundamental to the self-assembly of molecules into larger, ordered structures. While specific studies detailing the supramolecular assembly of this compound are not prominent, the broader class of aminopyridine derivatives is known to form predictable hydrogen-bonded networks. These structures are crucial for the development of materials like liquid crystals, gels, and porous organic frameworks.

Industrial Applications in Specialty Chemicals and Agrochemistry

The most well-documented industrial application of this compound is as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their inhibition is a major strategy in the treatment of diseases like cancer and inflammatory disorders.

Specifically, this compound is a recognized building block for the synthesis of Janus kinase (JAK) inhibitors. These inhibitors are used to treat autoimmune diseases and myeloproliferative disorders. The compound is used in the construction of the pyrrolo[2,3-b]pyridine core, a common scaffold in many JAK inhibitors.

Advanced Spectroscopic and Computational Characterization of 2 Amino 5 Cyclopropylnicotinonitrile

Computational Studies on Electronic Structure and Reactivity

To understand the electronic nature and predict the reactivity of 2-Amino-5-cyclopropylnicotinonitrile, a suite of computational chemistry studies would be required.

Density Functional Theory (DFT) calculations would be the primary tool to investigate the electronic properties of the molecule. Specifically, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For a molecule like this compound, these calculations would reveal how the electron-donating amino group and the strained cyclopropyl (B3062369) ring influence the electronic distribution on the pyridine (B92270) nitrile core.

Hypothetical Data Table for DFT Findings: This table is for illustrative purposes only, as no published data exists.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

From the HOMO and LUMO energies, several quantum chemical descriptors could be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such indices provide a quantitative measure of the molecule's tendency to accept or donate electrons in a reaction. These calculations would help in predicting how this compound might interact with other reagents.

Hypothetical Data Table for Reactivity Indices: This table is for illustrative purposes only, as no published data exists.

| Descriptor | Formula | Calculated Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

An electrostatic potential (ESP) surface map would visually represent the charge distribution of the molecule. This analysis would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect to see negative potential (typically colored red) around the nitrogen of the nitrile group and the lone pair of the amino group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the amino hydrogens, suggesting sites for nucleophilic interaction.

Theoretical Analysis of Molecular Conformation and Dynamics

The presence of flexible and strained groups necessitates a thorough conformational analysis.

In Silico Modeling of Intermolecular Interactions

In silico modeling provides a powerful, non-experimental approach to understanding and predicting how a molecule like this compound might interact with biological systems at the atomic level. Computational techniques, including molecular docking and interaction analysis, are instrumental in predicting the compound's behavior within a theoretical environment, such as the active site of an enzyme. These methods are crucial in modern drug discovery and materials science for screening potential candidates and understanding their mechanisms of action before undertaking costly and time-consuming laboratory synthesis and testing. mdpi.com

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. mdpi.com In the context of medicinal chemistry, this involves "docking" a ligand (e.g., this compound) into the binding site of a protein or enzyme to predict its binding mode and affinity. The process involves sampling a vast number of possible conformations and orientations of the ligand within the active site and then using a scoring function to evaluate each pose. mdpi.com

The results of a docking simulation are typically ranked by a scoring function, which estimates the binding free energy of the complex. Lower scores usually indicate a more favorable binding interaction. nih.gov These simulations can identify key amino acid residues within the enzyme's active site that are likely to interact with the ligand.

While specific docking studies for this compound are not publicly available, a hypothetical simulation against a model kinase enzyme active site can illustrate the expected outcomes. Such enzymes are common targets for inhibitors containing aminopyridine scaffolds. The results would typically be presented in a table detailing the predicted binding energy and the nature of the interactions.

| Parameter | Predicted Value | Significance |

| Binding Affinity (ΔG) | -8.5 kcal/mol | Represents the predicted free energy of binding; more negative values suggest stronger, more stable binding. |

| Inhibition Constant (Ki) (Predicted) | 1.2 µM | An estimate of the concentration required to inhibit enzyme activity by 50%; lower values indicate higher potency. nih.gov |

| Key Interacting Residues | Glu12, Val20, Leu78, Asp88 | Amino acids in the model active site predicted to form significant non-covalent interactions with the ligand. |

| Interaction Types | Hydrogen Bonds, Hydrophobic Interactions | Specifies the nature of the forces stabilizing the ligand-protein complex. |

Table 1: Illustrative results of a hypothetical molecular docking simulation of this compound with a model enzyme active site. These values are examples to demonstrate typical outputs of such a study.

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions, with hydrogen bonds being particularly important due to their strength and directionality. nih.govnih.gov The molecular structure of this compound contains several functional groups capable of participating in such interactions.

Hydrogen Bond Donors: The primary amine (-NH₂) group is the principal hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile (-C≡N) group are potential hydrogen bond acceptors. researchgate.net

Computational studies on related aminonitrile structures show that a conjugative interaction between the amino group's lone pair and the nitrile group via the pyridine ring can enhance the hydrogen-bonding acceptor capability of the nitrile nitrogen. researchgate.net In addition to hydrogen bonds, other non-covalent interactions contribute to binding, including:

Hydrophobic Interactions: The cyclopropyl and pyridine rings can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic pyridine ring can stack with the aromatic rings of residues like Phenylalanine, Tyrosine, or Tryptophan. semanticscholar.org

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are advanced computational methods used to qualitatively and quantitatively analyze these interactions based on electron density. mdpi.com

| Interaction Type | Donor/Acceptor Group (in Molecule) | Potential Interacting Partner (in Enzyme) | Typical Distance (Å) |

| Hydrogen Bond | Amino Group (-NH₂) | Carbonyl Oxygen (e.g., from Glu, Asp, backbone) | 2.8 - 3.2 |

| Hydrogen Bond | Pyridine Nitrogen | Amide -NH (e.g., from backbone), Hydroxyl -OH (e.g., Ser, Thr) | 2.9 - 3.3 |

| Hydrogen Bond | Nitrile Nitrogen (-C≡N) | Amide -NH (e.g., from backbone), Hydroxyl -OH (e.g., Ser, Thr) | 2.9 - 3.4 |

| Hydrophobic | Cyclopropyl Ring | Alkyl side chains (e.g., Val, Leu, Ile) | 3.5 - 4.5 |

| π-π Stacking | Pyridine Ring | Aromatic side chains (e.g., Phe, Tyr) | 3.4 - 3.8 |

Table 2: Potential non-covalent interactions for this compound within a theoretical enzyme active site, with typical geometric parameters derived from structural studies of similar compounds.

Beyond identifying a single preferred pose, molecular docking predicts a variety of plausible binding modes. Analyzing these modes provides insight into the molecule's conformational flexibility and its ability to adapt to the binding pocket. The ultimate goal of these predictions is to accurately estimate the binding affinity, which correlates with a compound's biological activity.

While docking scores provide a rapid assessment, more computationally intensive methods are often employed for higher accuracy. The Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM-PB/GBSA) methods, for instance, calculate binding free energy from a series of snapshots taken from a molecular dynamics (MD) simulation. nih.gov These endpoint free energy methods can yield a better correlation with experimental binding affinities than standard docking scores. nih.gov

Different theoretical models and scoring functions can produce varied results. Therefore, comparing predictions across multiple models can provide a more robust assessment of a compound's potential. For example, a compound might be evaluated using different docking programs (e.g., AutoDock, Glide) or different MM-GBSA models, each employing a distinct algorithm for calculating solvation energy. nih.govnih.gov

| Theoretical Model / Method | Predicted Binding Affinity (ΔG) | Key Differentiating Feature |

| Docking Score (Generic) | -8.5 kcal/mol | Fast, empirical scoring function; good for initial screening. |

| MM-GBSA (Model 1) | -35.2 kcal/mol | Incorporates molecular dynamics and a generalized Born solvation model. nih.gov |

| MM-PBSA (Model 2) | -28.9 kcal/mol | Uses a Poisson-Boltzmann solver for solvation energy, often more accurate but computationally slower than GBSA. nih.gov |

| Machine Learning Score | -7.9 (pKd) | Trained on large datasets of known protein-ligand affinities to predict binding based on sequence or structural features. arxiv.org |

Table 3: A comparative table showing hypothetical binding affinity predictions for this compound using different in silico methods. The values are illustrative and highlight the range of results that can be obtained from various computational approaches.

Future Directions and Emerging Research Avenues for 2 Amino 5 Cyclopropylnicotinonitrile

Exploration of Unconventional Synthetic Pathways

While established methods like Suzuki coupling provide reliable access to 2-amino-5-cyclopropylnicotinonitrile, future research will likely focus on more efficient and sustainable synthetic strategies. The exploration of unconventional pathways could lead to improved yields, reduced costs, and access to novel analogs.

One promising avenue is the investigation of C-H activation strategies. beilstein-journals.orgnih.gov Direct functionalization of the pyridine (B92270) ring C-H bonds would eliminate the need for pre-functionalized starting materials like bromo-pyridines, thus shortening the synthetic sequence. ingentaconnect.com For instance, transition-metal catalyzed C-H cyclopropylation of 2-aminonicotinonitrile could offer a more atom-economical approach.

Furthermore, novel methods for the synthesis of cyclopropylamines are continuously being developed and could be adapted for the synthesis of this compound. organic-chemistry.orgchemrxiv.orgnih.gov This includes titanium-mediated intramolecular coupling of unsaturated nitriles, which could offer a direct route to bicyclic analogs. researchgate.net Photoredox catalysis also presents an opportunity for the development of mild and selective methods for the introduction of the cyclopropyl (B3062369) moiety. chem-station.com

A comparative overview of potential unconventional synthetic approaches is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Challenges |

| C-H Cyclopropylation | Atom economy, reduced synthetic steps. | Regioselectivity on the pyridine ring. |

| Titanium-Mediated Cyclization | Access to novel bicyclic structures. | Substrate scope and diastereoselectivity. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Catalyst development and optimization. |

Development of Novel Catalytic Methods for Functionalization

The this compound scaffold offers multiple sites for further chemical modification. The development of novel catalytic methods for the selective functionalization of this molecule is crucial for creating diverse libraries of compounds for screening. rsc.org

Late-stage functionalization of the pyridine ring is a particularly attractive area of research. chem-station.comnih.govresearchgate.netnih.govresearchgate.net This could involve the development of catalysts for regioselective C-H functionalization at the C4 or C6 positions, which are electronically distinct from the substituted C2 and C5 positions. nih.govnih.gov Transition metal-free methods for C-S bond formation could also be explored to introduce sulfur-containing functional groups, which are prevalent in many bioactive molecules. researchgate.net

Moreover, the amino group at the C2 position serves as a handle for a variety of transformations, including N-arylation, N-alkylation, and acylation, to introduce further diversity. The development of new catalytic systems for these transformations that are tolerant of the other functional groups in the molecule will be highly valuable.

Integration into Advanced Automated Synthesis Platforms

The increasing demand for large and diverse compound libraries for high-throughput screening (HTS) necessitates the use of automated synthesis platforms. rsc.orglabmanager.comwikipedia.org Integrating the synthesis and functionalization of this compound into such platforms would significantly accelerate the drug discovery process. rsc.org

Automated systems can perform parallel synthesis, allowing for the rapid generation of a multitude of derivatives with varying substituents on the pyridine ring and the amino group. wikipedia.org This would involve the development of robust and reliable reaction protocols that are amenable to automation, including solid-phase synthesis strategies where the molecule is attached to a resin for simplified purification.

The use of robotic platforms can also facilitate high-throughput reaction optimization, enabling the rapid screening of catalysts, solvents, and other reaction parameters to identify the most efficient conditions for each transformation. unchainedlabs.com

Broader Application in the Discovery of Novel Chemical Reactivity

The unique combination of a nucleophilic amino group, an electron-withdrawing nitrile group, and a strained cyclopropyl ring makes this compound an interesting substrate for exploring novel chemical reactivity. High-throughput screening of reaction conditions can be employed to uncover previously unknown transformations. unchainedlabs.comacs.orgacs.org

For instance, the cyclopropyl group can participate in ring-opening reactions under specific catalytic conditions, leading to the formation of new heterocyclic systems. The aminonicotinonitrile core can also be a precursor for multicomponent reactions, allowing for the rapid assembly of complex molecular architectures. mdpi.com The exploration of these possibilities could lead to the discovery of new chemical transformations with broad applications in organic synthesis.

A summary of potential reactivity explorations is provided in Table 2.

| Reactive Moiety | Potential Transformation | Application |

| Cyclopropyl Ring | Catalytic ring-opening | Synthesis of novel heterocyclic scaffolds. |

| Aminonicotinonitrile Core | Multicomponent reactions | Rapid generation of molecular complexity. |

| Pyridine Nitrogen | N-Oxide formation and subsequent functionalization | Access to a wider range of derivatives. ingentaconnect.com |

Continued Computational Exploration for Predictive Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), can play a pivotal role in guiding the future research on this compound. mdpi.comsemanticscholar.orgresearchgate.net Quantum chemical calculations can be used to predict the reactivity of different sites on the molecule, aiding in the design of selective functionalization strategies. nih.govnih.gov

DFT studies can elucidate the mechanisms of known and potential new reactions involving this scaffold. mdpi.comresearchgate.netarxiv.org For example, computational modeling can help in understanding the intricacies of catalytic cycles for C-H functionalization or the energetic barriers for different ring-opening pathways of the cyclopropyl group. This mechanistic insight is invaluable for optimizing reaction conditions and designing more efficient catalysts.

Furthermore, computational methods can be employed for the in silico design of novel derivatives with desired properties. frontiersin.orgnih.gov By predicting parameters such as binding affinities to biological targets or electronic properties relevant to materials science, computational screening can prioritize the synthesis of the most promising candidates, thereby saving time and resources. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-amino-5-cyclopropylnicotinonitrile, and how can reaction efficiency be validated?

- Methodological Answer : A plausible synthetic route involves cyclopropane ring introduction via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, nitrile-containing pyridine derivatives (e.g., 2-amino-6-methylnicotinonitrile) are synthesized using cyano-group retention under acidic conditions . Validate efficiency via HPLC purity analysis (>95%) and LC-MS for molecular weight confirmation. Reaction intermediates should be characterized by / NMR to track cyclopropane integration .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight containers under inert gas (N/Ar) at -20°C to prevent hydrolysis of the nitrile group. Stability tests under accelerated conditions (40°C/75% RH for 14 days) can assess degradation, with monitoring via TLC or HPLC . Avoid prolonged exposure to light, as nitro/amino analogs (e.g., 6-amino-5-nitropyridin-2-one) show photolytic decomposition .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Use FT-IR to confirm nitrile (C≡N) stretching (~2200 cm) and amine (N-H) bands. High-resolution mass spectrometry (HRMS) provides exact mass verification (e.g., CHN requires m/z 190.086). NMR should resolve cyclopropyl protons (δ 0.5–1.5 ppm as multiplet) and aromatic protons (δ 7–8 ppm) .

Advanced Research Questions

Q. How can researchers optimize solvent and catalyst systems for scaling up this compound synthesis?

- Methodological Answer : Screen solvents (DMF, THF, acetonitrile) for solubility and reaction yield. Catalysts like Pd(OAc)/XPhos improve cyclopropane coupling efficiency, as seen in 5-chloro-2-aminopyridine derivatives . Use DoE (Design of Experiments) to optimize temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–24 h). Monitor by in-situ IR or GC-MS .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR signals (e.g., cyclopropane ring vs. aromatic protons) may arise from tautomerism or impurities. Employ 2D NMR (COSY, HSQC) to assign overlapping peaks. Compare with computational models (DFT) for predicted chemical shifts . Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. How do substituents on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, chloro) at the 5-position enhance electrophilicity for Suzuki-Miyaura coupling. Test with boronic acids (e.g., phenyl, methyl) under varying Pd catalysts. For example, 2-amino-5-chloropyridine shows higher reactivity than methyl-substituted analogs . Kinetic studies (time-resolved NMR) quantify substituent effects on reaction rates.

Q. What in silico approaches predict the metabolic stability of this compound in biological systems?

- Methodological Answer : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism and plasma stability. Focus on nitrile hydrolysis to amides/acids, a common pathway in analogs like 4-amino-5-methoxynicotinonitrile . Validate predictions with in vitro microsomal assays (human/rat liver microsomes) and LC-MS/MS metabolite profiling .

Safety and Compliance

Q. What first-aid protocols are critical for handling this compound in lab settings?

- Methodological Answer : In case of inhalation, move to fresh air and administer oxygen if breathing is labored. For skin contact, wash with 10% aqueous ethanol (not water alone, as nitriles may hydrolyze to toxic byproducts). Eye exposure requires 15-minute flushing with saline solution . Always consult SDS guidelines for nitrile-containing compounds, similar to 6-amino-5-nitropicolinonitrile protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.